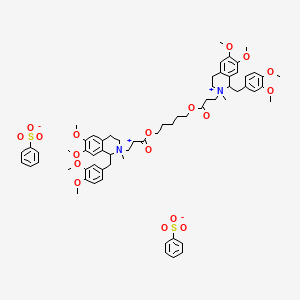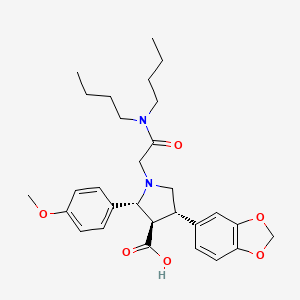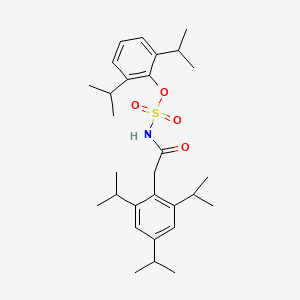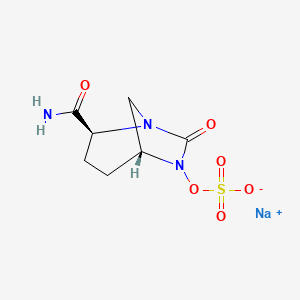
Azacyclonol hydrochloride
Overview
Description
Azacyclonol hydrochloride, also known as diphenylmethanolpiperidine hydrochloride, is a compound with the molecular formula C18H21NO·HCl. It is a positional isomer of pipradrol and is known for its mild depressant effects. This compound was initially introduced in Europe in the mid-1950s for the treatment of schizophrenia due to its ability to attenuate the subjective psychedelic effects of LSD and mescaline in humans .
Mechanism of Action
Target of Action
Azacyclonol hydrochloride, also known as γ-pipradrol, is primarily targeted towards the Histamine H1 receptor . This receptor plays a crucial role in mediating hypersensitivity and allergic reactions .
Mode of Action
This compound acts as an ataractive agent , which means it diminishes hallucinations in psychotic individuals . The compound interacts with its target, the Histamine H1 receptor, and reduces the transmission through the sympathetic ganglia .
Biochemical Pathways
It is known that the compound is a major active metabolite of terfenadine , a second-generation antihistamine . This suggests that this compound might be involved in similar biochemical pathways as Terfenadine, affecting the histaminergic system and potentially attenuating allergic reactions.
Pharmacokinetics
Given that it is administered orally , it can be inferred that the compound is likely absorbed in the gastrointestinal tract. Its distribution, metabolism, and excretion would depend on various factors including its chemical structure, the patient’s physiological condition, and other individual-specific factors.
Result of Action
The primary result of this compound’s action is the reduction of hallucinations in psychotic individuals . It achieves this by acting as an ataractive agent and exerting mild depressant effects .
Biochemical Analysis
Biochemical Properties
Azacyclonol hydrochloride interacts with various enzymes and proteins. It is known to reduce transmission through the sympathetic ganglia
Cellular Effects
This compound is a central nervous system depressant . It reduces coordinated locomotor activity in mice by greater than 50% when administered at doses of 71, 142, and 213 mg/kg
Molecular Mechanism
It is known to reduce transmission through the sympathetic ganglia
Dosage Effects in Animal Models
This compound reduces coordinated locomotor activity in mice by greater than 50% when administered at doses of 71, 142, and 213 mg/kg
Metabolic Pathways
It is known that this compound is the major active metabolite of terfenadine .
Preparation Methods
Azacyclonol hydrochloride is synthesized through the organometallic addition of 4-bromopyridine to benzophenone, followed by catalytic hydrogenation of the pyridine heteroaromatic ring system to the corresponding piperidine . Industrial production methods often involve the use of palladium or other catalysts to facilitate the reaction and improve yield .
Chemical Reactions Analysis
Azacyclonol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Catalytic hydrogenation can reduce the pyridine ring to a piperidine ring.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Major products formed from these reactions include azacyclonol derivatives and other piperidine-based compounds .
Scientific Research Applications
Azacyclonol hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various piperidine-based compounds.
Medicine: It has been explored for its potential use in treating schizophrenia and other psychotic disorders.
Comparison with Similar Compounds
Azacyclonol hydrochloride is similar to compounds like fexofenadine and terfenadine, which are antihistamines used to treat allergic conditions. this compound is unique in its ability to diminish hallucinations and its mild depressant effects. Other similar compounds include:
Pipradrol: A positional isomer with psychostimulant effects.
Terfenadine: An antihistamine that produces azacyclonol as a major active metabolite
This compound stands out due to its specific pharmacological profile and its role as a precursor in the synthesis of other important compounds.
Properties
IUPAC Name |
diphenyl(piperidin-4-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO.ClH/c20-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-19-14-12-17;/h1-10,17,19-20H,11-14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRAWKGGVUCSOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
115-46-8 (Parent) | |
| Record name | Azacyclonol hydrochloride [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001798501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90170867 | |
| Record name | Azacyclonol hydrochloride [NF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1798-50-1 | |
| Record name | 4-Piperidinemethanol, α,α-diphenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1798-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azacyclonol hydrochloride [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001798501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azacyclonol hydrochloride [NF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α-diphenylpiperidine-4-methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.714 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZACYCLONOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BXX0XNP9R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16R,17R,18S)-11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(4-amino-4-oxobutanoyl)amino]benzoate](/img/structure/B1665832.png)







